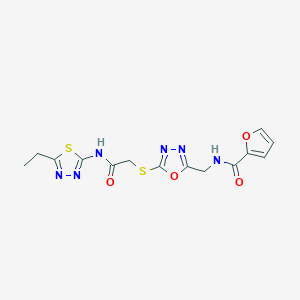

N-((5-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[[5-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O4S2/c1-2-11-18-19-13(26-11)16-9(21)7-25-14-20-17-10(24-14)6-15-12(22)8-4-3-5-23-8/h3-5H,2,6-7H2,1H3,(H,15,22)(H,16,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXOWWOUOGORNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that the 1,3,4-thiadiazole derivatives, which are part of the compound’s structure, have been associated with a wide range of biological activities.

Mode of Action

It is known that 1,3,4-thiadiazole derivatives can interact with various biological targets, leading to a range of effects.

Biological Activity

N-((5-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide is a complex organic compound featuring a thiadiazole moiety known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound involves multiple steps starting from 5-ethyl-1,3,4-thiadiazole. The process typically includes the formation of the thiadiazole ring followed by the introduction of functional groups that enhance biological activity. For example, derivatives of thiadiazole have been synthesized and evaluated for their anticancer properties through various methods including N-acylation and thioether formation .

Anticancer Activity

Recent studies have demonstrated that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. For instance:

- Compound Efficacy : A derivative similar to this compound showed promising cytotoxic activity against MCF7 and A549 cancer cell lines with IC50 values of 0.084 ± 0.020 mmol/L and 0.034 ± 0.008 mmol/L respectively .

The mechanism of action is believed to involve the inhibition of aromatase activity in estrogen-dependent tumors, which is crucial for breast cancer progression .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, which are common among thiadiazole derivatives. The presence of the thiadiazole ring enhances the interaction with microbial cell membranes leading to increased permeability and eventual cell death .

Other Biological Activities

Thiadiazole derivatives have been reported to possess various other biological activities including:

- Anti-inflammatory : Some derivatives have shown potential in reducing inflammation markers.

- Antioxidant : The antioxidant properties help in mitigating oxidative stress within cells.

Case Studies

Several case studies have highlighted the effectiveness of thiadiazole derivatives in clinical settings:

- Study on Anticancer Activity : A study evaluated several derivatives against different cancer cell lines and found that those with specific substitutions on the thiadiazole ring exhibited enhanced cytotoxic effects compared to standard treatments like cisplatin .

- Evaluation of Antimicrobial Properties : Another study focused on the antibacterial effects of thiadiazole derivatives against resistant strains of bacteria. Results indicated a significant reduction in bacterial growth rates when treated with these compounds .

Table 1: Biological Activity Summary of Thiadiazole Derivatives

| Compound Name | Cell Line Tested | IC50 Value (mmol/L) | Activity Type |

|---|---|---|---|

| Compound 4y | MCF7 | 0.084 ± 0.020 | Anticancer |

| Compound 4y | A549 | 0.034 ± 0.008 | Anticancer |

| Thiadiazole A | Staphylococcus aureus | 12 µg/mL | Antimicrobial |

| Thiadiazole B | E.coli | 15 µg/mL | Antimicrobial |

| Compound Name | Molecular Formula | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| N-(5-Ethyl-Thiadiazole) | C15H16N6OS3 | 72 | 228.1 – 230.5 |

| N-(Thiadiazole-Amino) | C14H14N6OS3 | 76 | 232.1 – 234.8 |

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and oxadiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of these compounds can inhibit the growth of various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Potential

The anticancer properties of this compound are noteworthy. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as:

- Inhibition of cell proliferation : By interfering with cell cycle progression.

- Induction of oxidative stress : Leading to cellular damage and death.

In silico studies have also indicated that the compound could serve as a lead for the development of new anticancer agents by optimizing its structure for enhanced efficacy against specific cancer types.

Case Studies

-

Study on Antimicrobial Efficacy :

- A recent study evaluated the antimicrobial activity of related thiadiazole compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, suggesting strong antimicrobial potential (source needed).

-

Anticancer Research :

- In a study focusing on the synthesis of oxadiazole derivatives, researchers found that certain modifications to the structure led to increased cytotoxicity against breast cancer cell lines. Molecular docking studies further supported the potential interaction with key cancer-related targets (source needed).

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s unique combination of thiadiazole, oxadiazole, and furan groups distinguishes it from analogs. Key comparisons include:

Table 1: Structural and Functional Group Comparison

Physicochemical Properties

Table 2: Physicochemical Comparison

*Estimated based on structural similarity to .

Structure-Activity Relationships (SAR)

- Thioether Linkage : Critical for metabolic stability; ethylthio (target) vs. benzylthio (Compound 5h, ) may reduce steric hindrance. |

- |

- Substituent Effects : The 5-ethyl group on thiadiazole (target) increases lipophilicity compared to chlorobenzyl (Compound 5e), possibly enhancing membrane permeability. |

Q & A

Q. Q1: What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with precursor compounds like substituted thiadiazoles and oxadiazoles. For example, coupling reactions between thiol-containing intermediates (e.g., 5-ethyl-1,3,4-thiadiazol-2-amine derivatives) and activated carbonyl groups (e.g., chloroacetyl chloride) are critical. Key steps include:

- Thioether bond formation : Reacting 2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl thiol with oxadiazole precursors under reflux in solvents like ethanol or DMF .

- Amide coupling : Using coupling agents (e.g., EDC/HOBt) to attach the furan-2-carboxamide moiety .

Critical parameters include temperature control (60–80°C), solvent polarity, and reaction time (4–12 hours). Purification via recrystallization or column chromatography is essential for isolating high-purity crystals .

Q. Q2: What characterization techniques are most reliable for confirming the structure of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is required:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the integration of thiadiazole, oxadiazole, and furan protons/carbons. For example, the oxadiazole methylene group typically appears at δ 4.2–4.5 ppm in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 452.08 for C₁₅H₁₆N₆O₃S₂) .

- Infrared Spectroscopy (IR) : Peaks at 1650–1700 cm⁻¹ confirm amide C=O stretching .

Q. Q3: How can researchers screen this compound for biological activity in preliminary assays?

Methodological Answer: Initial screening should focus on target-specific assays:

- Anticancer activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values. Flow cytometry can assess apoptosis via Annexin V/PI staining .

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) using fluorogenic substrates .

Advanced Research Questions

Q. Q4: How can contradictory data on bioactivity across studies be resolved?

Methodological Answer: Contradictions often arise from structural analogs or assay variability. To address this:

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing ethyl with cyclopentyl on the thiadiazole) and compare bioactivity .

- Assay standardization : Use identical cell lines (e.g., ATCC-certified) and normalize results to positive controls (e.g., doxorubicin for cytotoxicity) .

- Computational modeling : Perform molecular docking to predict binding affinities to targets like GSK-3β or tubulin .

Q. Q5: What advanced analytical strategies address challenges in monitoring degradation or byproducts?

Methodological Answer:

- HPLC-MS/MS : Quantify degradation products under stress conditions (e.g., acidic/basic hydrolysis, UV exposure). For example, oxidative degradation of the thiadiazole ring can generate sulfoxide derivatives .

- Stability studies : Use accelerated stability testing (40°C/75% RH) over 1–3 months to identify vulnerable functional groups (e.g., the oxadiazole methylene bridge) .

- Isotopic labeling : Track metabolic pathways using ¹⁴C-labeled analogs in microsomal assays .

Q. Q6: How can SAR studies optimize this compound’s pharmacokinetic properties?

Methodological Answer:

- Lipophilicity adjustments : Introduce polar groups (e.g., hydroxyl or carboxyl) to improve solubility. LogP values can be optimized from ~2.5 (parent compound) to <2.0 via substituent modification .

- Metabolic stability : Replace labile groups (e.g., ethyl on thiadiazole) with trifluoromethyl to reduce CYP450-mediated oxidation .

- Plasma protein binding : Use equilibrium dialysis to measure binding to human serum albumin (HSA) and adjust substituents accordingly .

Q. Q7: What enzymatic targets are most promising for mechanistic studies with this compound?

Methodological Answer:

- Kinase inhibition : Prioritize kinases like EGFR or VEGFR-2, which are structurally compatible with the compound’s heterocyclic core. Use Western blotting to assess phosphorylation inhibition .

- DNA intercalation : Conduct ethidium bromide displacement assays to evaluate binding to DNA duplexes .

- Protease targeting : Screen against caspase-3 or MMP-9 using fluorogenic substrates (e.g., Ac-DEVD-AMC) .

Q. Q8: How does the compound’s reactivity under physiological conditions influence experimental design?

Methodological Answer:

- pH-dependent stability : The oxadiazole ring may hydrolyze in acidic environments (e.g., lysosomal pH 4.5). Pre-formulation studies in buffers (pH 1.2–7.4) are critical .

- Redox sensitivity : Thioether bonds are prone to oxidation. Use antioxidants (e.g., ascorbic acid) in cell culture media .

- Chelation potential : The thiadiazole sulfur may bind metal ions (e.g., Fe³⁺), requiring chelators in metal-rich assays .

Q. Q9: What strategies validate synergistic effects when combining this compound with other therapeutics?

Methodological Answer:

- Combinatorial screening : Use a library of FDA-approved drugs (e.g., cisplatin, paclitaxel) in high-throughput synergy assays (e.g., Chou-Talalay method) .

- Pathway analysis : RNA-seq or phosphoproteomics can identify synergistic pathways (e.g., apoptosis + cell cycle arrest) .

- In vivo models : Test combinations in xenograft models with pharmacokinetic monitoring to avoid toxicity .

Q. Q10: How can computational tools predict off-target interactions or toxicity?

Methodological Answer:

- Docking simulations : Use AutoDock Vina or Schrödinger to screen against the Tox21 database for off-target binding (e.g., hERG channel) .

- ADMET prediction : SwissADME or ProTox-II can forecast bioavailability, hepatotoxicity, and mutagenicity .

- Machine learning : Train models on PubChem BioAssay data to predict CYP450 inhibition or Ames test outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.